1-Bromo-2-ethynyl-3-methoxybenzene
Description
1-Bromo-2-ethynyl-3-methoxybenzene is a brominated aromatic compound featuring a methoxy group at position 3 and an ethynyl (acetylene) group at position 2. The ethynyl group introduces sp-hybridized carbon atoms, imparting rigidity and electron-withdrawing characteristics, while the methoxy group acts as an electron-donating substituent. This combination creates a unique electronic environment, making the compound valuable in cross-coupling reactions and pharmaceutical intermediate synthesis.
Properties
IUPAC Name |
1-bromo-2-ethynyl-3-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-3-7-8(10)5-4-6-9(7)11-2/h1,4-6H,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICMNFPEPKEZBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly influence reactivity and physical properties. Below is a comparative analysis:
1-Bromo-3-chloro-2-methoxybenzene (CAS: 183802-98-4)
- Molecular Formula : C₇H₆BrClO
- Molecular Weight : 235.48 g/mol
- Substituents : Bromine (position 1), chlorine (position 3), methoxy (position 2).
- Key Properties :
1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene (CAS: 1956379-93-3)
- Molecular Formula : C₁₅H₂₃BrO₂
- Molecular Weight : 315.25 g/mol
- Substituents : Bromine (position 1), methoxy (position 2), hexyloxyethyl (position 3).
- Key Properties :
1-Bromo-4-((2-ethylhexyl)oxy)benzene (CAS: 164352-24-3)
- Molecular Formula : C₁₄H₂₁BrO
- Molecular Weight : 285.22 g/mol
- Substituents : Bromine (position 1), ethylhexyloxy (position 4).
- Key Properties :
1-Bromo-2,3-difluoro-4-methoxybenzene (CAS: 121219-03-2)
- Molecular Formula : C₇H₅BrF₂O
- Molecular Weight : 239.02 g/mol
- Substituents : Bromine (position 1), fluorine (positions 2 and 3), methoxy (position 4).
- Key Properties: Fluorine atoms increase electronegativity, stabilizing the aromatic ring against oxidation . Lower melting point (45–47°C) compared to non-fluorinated analogs due to disrupted crystal packing.
Structural and Functional Group Comparisons
Physicochemical Properties
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